4-(4-methoxyphenyl)-1H-imidazole

Cancer Therapeutics HDAC Inhibition Angiogenesis

4-(4-Methoxyphenyl)-1H-imidazole is the essential 4-arylimidazole scaffold with a free N–H group critical for downstream functionalization. Unlike the 1-substituted isomer (CAS 10040-95-6), this regioisomer enables hydrogen bonding and synthetic elaboration required for NS5A inhibitor synthesis (daclatasvir continuous flow route) and dual-mechanism HDAC inhibitors. Its derivatives exhibit superior antiproliferative and antiangiogenic activity vs. clinical SAHA. Procure ≥95% HPLC purity to ensure reproducible synthesis and target engagement.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 35512-31-3
Cat. No. B3051702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)-1H-imidazole
CAS35512-31-3
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=CN2
InChIInChI=1S/C10H10N2O/c1-13-9-4-2-8(3-5-9)10-6-11-7-12-10/h2-7H,1H3,(H,11,12)
InChIKeyWQROVAMZYXDXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenyl)-1H-imidazole (CAS 35512-31-3): Building Block & Differentiation Guide for R&D Procurement


4-(4-Methoxyphenyl)-1H-imidazole (CAS 35512-31-3, molecular formula C₁₀H₁₀N₂O, molecular weight 174.20 g/mol) is a 1H-4-substituted imidazole derivative that serves as a versatile synthetic intermediate and structural core in medicinal chemistry [1]. This compound is a key building block for the synthesis of NS5A inhibitors, including the commercial drug daclatasvir [2]. As a 4-arylimidazole, it is distinguished from its positional isomer 1-(4-methoxyphenyl)-1H-imidazole (CAS 10040-95-6) by the location of the aryl substitution on the imidazole ring, resulting in divergent physicochemical properties, reactivity, and biological profiles that are critical for reproducible synthesis and target engagement [3]. Standard purity specifications for procurement typically require ≥95% by HPLC .

Why Generic Substitution of 4-(4-Methoxyphenyl)-1H-imidazole (CAS 35512-31-3) Fails for Medicinal Chemistry and Crystallography Applications


Generic substitution of 4-(4-methoxyphenyl)-1H-imidazole with its positional isomer 1-(4-methoxyphenyl)-1H-imidazole or other 4-arylimidazole analogs is not chemically or functionally equivalent. The 4-substitution pattern of CAS 35512-31-3 provides a free N–H group essential for further functionalization and hydrogen bonding, which is absent in the 1-substituted isomer (CAS 10040-95-6) [1]. This difference translates into a measurable change in molecular conformation: the dihedral angle between the imidazole and arene rings is 43.67(4)° for the 1-isomer [2], whereas the 4-isomer enables distinct packing motifs and intermolecular interactions that influence crystal engineering and co-crystal design [3]. In biological systems, derivatives bearing the 4-(4-methoxyphenyl)-imidazole scaffold demonstrate quantitatively superior antiproliferative activity and selectivity compared to established clinical agents, a phenotype that cannot be recapitulated by substituting with other heterocyclic cores or regioisomers [4]. These structural, conformational, and functional differences directly impact synthetic reproducibility, bioactivity, and procurement specifications.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)-1H-imidazole (CAS 35512-31-3) Versus In-Class Analogs


Superior Antiproliferative Activity and Selectivity in Endothelial Cells vs. Approved HDAC Inhibitor SAHA

Derivatives of 4-(4-methoxyphenyl)-1H-imidazole demonstrate significantly enhanced antiproliferative and apoptosis-inducing effects compared to the approved HDAC inhibitor SAHA, with a distinct selectivity advantage in non-malignant endothelial cells [1]. This profile is linked to the 4-(4-methoxyphenyl)-imidazole scaffold, which combines antivascular and HDAC inhibitory activities .

Cancer Therapeutics HDAC Inhibition Angiogenesis Apoptosis

High-Yield, Reproducible Synthetic Protocol from Readily Available Starting Materials

The compound can be reliably synthesized in high yield from 4-methoxyphenacyl bromide, offering a practical route for building block preparation compared to multi-step or lower-yielding routes for other substituted imidazoles .

Organic Synthesis Process Chemistry Building Block Imidazole Synthesis

Differentiated Solid-State Conformation vs. 1-Substituted Isomer Impacting Crystal Engineering

While the target 4-substituted compound's crystal structure is not reported in the open literature, its 1-substituted positional isomer exhibits a dihedral angle of 43.67(4)° between the imidazole and arene rings, which is significantly larger than that of the 4-substituted benzaldehyde analog (24.58(7)°) [1]. This conformational difference, driven by the substitution pattern, directly impacts packing motifs and intermolecular interactions [2].

Crystallography Crystal Engineering Solid-State Chemistry Molecular Conformation

Role as a Key Intermediate in Continuous Flow Synthesis of Daclatasvir

4-(4-Methoxyphenyl)-1H-imidazole is identified as a key building block for the synthesis of NS5A inhibitors, most notably daclatasvir, an approved antiviral drug [1]. Its synthesis under high-temperature, high-pressure continuous flow conditions demonstrates industrial scalability and process intensification potential [2].

Process Chemistry Flow Chemistry NS5A Inhibitor Daclatasvir

Recommended Application Scenarios for Procuring 4-(4-Methoxyphenyl)-1H-imidazole (CAS 35512-31-3) Based on Evidence


Medicinal Chemistry: Dual HDAC/Anti-Angiogenic Lead Optimization

Research teams focused on developing novel dual-mechanism anticancer agents should procure 4-(4-methoxyphenyl)-1H-imidazole as a core scaffold. Evidence shows its derivatives, specifically cinnamoyl hydroxamates, exhibit enhanced antiproliferative and antiangiogenic effects compared to the clinical HDAC inhibitor SAHA, particularly in targeting endothelial cells [1]. This scaffold enables the exploration of pleiotropic HDAC inhibitors with antimetastatic potential.

Process Chemistry: Synthesis of NS5A Inhibitor Building Blocks

Process chemists developing routes to NS5A inhibitors like daclatasvir require 4-(4-methoxyphenyl)-1H-imidazole as a critical intermediate. Its use has been validated in a high-yielding, continuous flow synthesis that is amenable to industrial scale-up [2]. Procuring this specific building block ensures alignment with established and optimized synthetic protocols.

Crystal Engineering: Investigation of Substitution-Dependent Packing Motifs

Solid-state chemists studying the effect of substitution patterns on molecular conformation and crystal packing should consider 4-(4-methoxyphenyl)-1H-imidazole and its analogs. Comparative crystallographic data on related 1-phenyl-1H-imidazoles reveal that substitution position (1- vs 4-) and para-substituents profoundly alter the imidazole-arene dihedral angle and resulting intermolecular interactions [3]. This makes the compound a valuable member of a systematic series for crystal engineering studies.

Quote Request

Request a Quote for 4-(4-methoxyphenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.